molecular formula C11H16O B14481461 2-Cyclohexen-1-one, 3-(4-pentenyl)- CAS No. 70079-75-3

2-Cyclohexen-1-one, 3-(4-pentenyl)-

Cat. No.: B14481461
CAS No.: 70079-75-3
M. Wt: 164.24 g/mol
InChI Key: SKLVGNMOTXBKLL-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(4-pentenyl)- is an organic compound with the molecular formula C11H16O It is a derivative of cyclohexenone, characterized by the presence of a pentenyl group attached to the third carbon of the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(4-pentenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions, followed by dehydrogenation to introduce the double bond. For example, the reaction of cyclohexanone with 4-pentenyl bromide in the presence of a strong base like sodium hydride can yield the desired product after subsequent dehydrogenation .

Industrial Production Methods

Industrial production of cyclohexenone derivatives typically involves catalytic oxidation processes. For instance, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts to produce cyclohexenone, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-(4-pentenyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(4-pentenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-one, 3-(4-pentenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(4-pentenyl)- involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. Additionally, the compound can undergo conjugate addition with various nucleophiles, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially lead to the development of novel compounds with unique properties.

Properties

CAS No.

70079-75-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-pent-4-enylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,9H,1,3-8H2

InChI Key

SKLVGNMOTXBKLL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC(=O)CCC1

Origin of Product

United States

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